molecular formula C12H10ClN3OS B4689710 N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide

N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide

Cat. No. B4689710
M. Wt: 279.75 g/mol
InChI Key: WIROHMGLFHWHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide, also known as CPAA, is a chemical compound that belongs to the family of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicine and agriculture. CPAA is known to possess a wide range of biological activities, making it a promising candidate for the development of new drugs and pesticides.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition results in an increase in the levels of acetylcholine, a neurotransmitter that is essential for proper nerve function.
Biochemical and Physiological Effects:
This compound has been reported to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been reported to possess anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to possess anti-microbial activity against several bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent inhibitory effects on several enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide. One of the areas of interest is the development of new drugs based on this compound. This compound has been shown to possess potent inhibitory effects on several enzymes, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has been shown to possess anti-microbial activity, making it a potential candidate for the development of new antibiotics. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand the molecular mechanisms underlying the biological activities of this compound.

Scientific Research Applications

N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to possess potent inhibitory effects on several enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c13-12-9(4-3-7-15-12)16-10(17)8-18-11-5-1-2-6-14-11/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROHMGLFHWHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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